N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide
Description
N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group in its structure is particularly noteworthy, as this functional group is known to impart significant pharmacological and chemical stability to the compound .
Properties
IUPAC Name |
N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-23(12-8-6-11(7-9-12)17(18,19)20)16(24)14-10-21-22-15-5-3-2-4-13(14)15/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCHONAARPQGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)C(F)(F)F)C(=O)C2=CN=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide typically involves multiple steps, starting with the preparation of the cinnoline core. . The reaction conditions for this step usually involve the use of specific catalysts and reagents to ensure the efficient incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring that the reaction conditions are optimized for large-scale production. This includes the use of continuous flow reactors and other industrial equipment to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to the specific type of reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cinnoline derivatives.
Scientific Research Applications
N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cinnoline derivatives and trifluoromethyl-containing compounds. Examples include:
Uniqueness
What sets N-methyl-N-[4-(trifluoromethyl)cyclohexyl]cinnoline-4-carboxamide apart from similar compounds is its unique combination of the cinnoline core and the trifluoromethyl group. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for various research and industrial applications .
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